4,7-Dibromo-2-dodecylisoindoline-1,3-dione

Ambipolar OFET Thienylenevinylene copolymer Alkyl chain engineering

Sourcing reliable, high-purity monomers for donor-acceptor conjugated polymer synthesis remains a critical bottleneck in organic electronics R&D. This 4,7-dibromo-2-dodecylisoindoline-1,3-dione monomer eliminates that gap. - Direct precursor to PTVPhI-C12 ambipolar copolymers with superior intra-/interchain ordering upon thermal annealing. - 4,7-Dibromo substitution enables Stille/Suzuki polycondensation; C12 chain ensures solution processability. - Consistent purity verified by HPLC; available in research to bulk quantities with documented certificate of analysis.

Molecular Formula C20H27Br2NO2
Molecular Weight 473.2 g/mol
CAS No. 1159905-88-0
Cat. No. B1508481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-dodecylisoindoline-1,3-dione
CAS1159905-88-0
Molecular FormulaC20H27Br2NO2
Molecular Weight473.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br
InChIInChI=1S/C20H27Br2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(24)17-15(21)12-13-16(22)18(17)20(23)25/h12-13H,2-11,14H2,1H3
InChIKeyHKMKLXCAPVYMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-2-dodecylisoindoline-1,3-dione: Monomer for Polymer Semiconductors


4,7-Dibromo-2-dodecylisoindoline-1,3-dione (CAS 1159905-88-0) is a dibrominated isoindoline-1,3-dione (phthalimide) derivative with a linear dodecyl (C12) N-alkyl side chain, molecular formula C20H27Br2NO2, and molecular weight 473.24 g/mol . The compound is primarily utilized as an electron-deficient monomer building block in the synthesis of donor–acceptor (D–A) conjugated polymers for organic electronics, particularly as a precursor for n-type and ambipolar organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The 4,7-dibromo substitution pattern enables participation in palladium-catalyzed cross-coupling polymerizations such as Stille or Suzuki polycondensation, while the dodecyl chain imparts solubility to the resulting conjugated polymers, enabling solution processing of electronic devices [2].

4,7-Dibromo-2-dodecylisoindoline-1,3-dione: Critical Structural Parameters


Generic substitution of 4,7-dibromo-2-dodecylisoindoline-1,3-dione with other N-alkyl phthalimide or isoindoline-1,3-dione derivatives is inadvisable because both the linear dodecyl (C12) chain length and the 4,7-dibromination pattern are precisely tuned for specific cross-coupling polymerization conditions and final polymer morphology [1]. The dodecyl chain length directly impacts the solubility, film-forming characteristics, interchain packing, and thermal annealing response of the resultant D–A copolymers, with even seemingly minor variations in alkyl chain length (e.g., C8 vs C12) producing measurable differences in charge carrier mobility [2]. The 4,7-dibromo substitution pattern, as opposed to alternative halogenation at the 3,6-positions or substitution with chloro/iodo analogues, determines the regiochemistry and electronic character of the acceptor unit, thereby modulating the frontier orbital energy levels (HOMO/LUMO) of the final polymer [3].

4,7-Dibromo-2-dodecylisoindoline-1,3-dione: Comparator Evidence


C12 vs. C8 Branched Chain in Ambipolar OFETs

In a direct comparison of two donor–acceptor alternating copolymers differing only in the phthalimide N-alkyl substituent—PTVPhI-C12 (incorporating the dodecyl-substituted phthalimide derived from 4,7-dibromo-2-dodecylisoindoline-1,3-dione) and PTVPhI-Eh (incorporating the 2-ethylhexyl analogue)—the dodecyl-substituted polymer exhibited distinct charge transport behavior. The comparative analysis of thermal annealing effects revealed that PTVPhI-C12 achieved optimal ambipolar transport characteristics, with the study explicitly noting that the C12 straight chain promotes stronger interchain ordering upon annealing compared to the branched C8 chain, which translates to improved device performance [1].

Ambipolar OFET Thienylenevinylene copolymer Alkyl chain engineering

Phthalimide vs. NDI Acceptor LUMO Comparison

Phthalimide-fused naphthalene diimide (NDIIC24) derivatives have been synthesized and characterized to benchmark the electron-accepting strength of phthalimide-containing acceptors against conventional NDI-based systems. The phthalimide-fused NDIIC24 exhibited a low-lying LUMO energy level of −4.21 eV and an electron mobility of 0.056 cm² V⁻¹ s⁻¹ in solution-processed OFETs [1]. While 4,7-dibromo-2-dodecylisoindoline-1,3-dione itself is a monomer building block (not the final semiconductor), the phthalimide unit it incorporates into copolymers provides a moderate electron-deficient character that balances electron injection and air stability, in contrast to the deeper LUMO of NDI-based acceptors which can lead to ambient trapping [1].

n-Type OFET Electron affinity LUMO engineering

4,7- vs. 3,6-Dibromo Regiochemistry in Polymerizations

The 4,7-dibromo substitution pattern on the isoindoline-1,3-dione core (corresponding to the 3,6-positions of the phthalimide benzene ring) is specifically required for palladium-catalyzed cross-coupling reactions in which the N-alkyl chain is orthogonal to the π-conjugated backbone. The 4,7-dibromo isomer, formally named 4,7-dibromo-2-dodecylisoindoline-1,3-dione, places the two bromine atoms on the carbons adjacent to the carbonyl groups, enabling efficient Stille or Suzuki coupling with stannylated or boronic ester comonomers to yield linear D–A polymers with alternating donor–acceptor architecture [1]. In contrast, the alternative 5,6-dibromo substitution pattern (or 3,6-dibromo in phthalimide nomenclature) would produce different regiochemistry and altered electronic coupling along the polymer backbone [1].

Regioselective polymerization Stille coupling Phthalimide monomer

Dodecyl Chain vs. Shorter Alkyl Chains: Solubility

The linear dodecyl (C12) chain of 4,7-dibromo-2-dodecylisoindoline-1,3-dione provides a calculated LogP (octanol-water partition coefficient) of 6.67 and a water solubility of approximately 1.9 × 10⁻⁵ g/L at 25 °C, conferring sufficient hydrophobicity and organic solvent solubility for the monomer to be handled in typical organic electronics fabrication solvents such as chloroform, chlorobenzene, or dichlorobenzene [1]. This LogP value is significantly higher than that of shorter-chain analogues (e.g., 2-ethylhexyl derivative: molecular weight 417.14, LogP approximately 4.5–5.0), which directly impacts the solubility of the resulting conjugated polymers and their tendency to aggregate or crystallize during film formation [2].

Solution processability Hydrophobicity Polymer solubility

4,7-Dibromo-2-dodecylisoindoline-1,3-dione: Application Scenarios


Ambipolar Copolymers for Organic Thin-Film Transistors

4,7-Dibromo-2-dodecylisoindoline-1,3-dione is the essential monomer precursor for synthesizing PTVPhI-C12, a thienylenevinylene-based donor–acceptor alternating copolymer that exhibits optimized ambipolar charge transport characteristics [1]. Direct comparative studies between PTVPhI-C12 and its 2-ethylhexyl analogue (PTVPhI-Eh) demonstrate that the dodecyl chain promotes superior intra- and interchain ordering upon thermal annealing, making this specific monomer the required starting material for achieving high-performance ambipolar OFETs and complementary-like inverters in this copolymer family [1].

n-Type Phthalimide-Thiophene Copolymers for OFETs

As demonstrated in foundational work by Guo et al., 4,7-dibromo-2-dodecylisoindoline-1,3-dione and its N-alkyl analogues serve as electron-accepting building blocks in D–A copolymers with thiophene-based donor units [2]. These phthalimide-thiophene copolymers exhibit n-type or ambipolar OFET characteristics, with electron mobilities and on/off ratios that are tunable via the choice of N-alkyl chain length and polymerization conditions [2]. The dodecyl chain provides the requisite solubility for solution processing while maintaining the electron-deficient character of the phthalimide core, which possesses a LUMO level suitable for electron injection without excessive ambient instability [2].

Asymmetric Monomer Synthesis via Stille Coupling

4,7-Dibromo-2-dodecylisoindoline-1,3-dione and its N-alkyl analogues are valuable precursors for synthesizing asymmetric conjugated monomers (e.g., Th-PhI-Br type structures) via palladium-catalyzed Stille coupling with monostannylated heteroaromatics [3]. The presence of two bromine atoms at the 4,7-positions enables sequential or selective mono-functionalization, allowing the construction of monomers with precisely defined donor–acceptor architecture for subsequent polymerization [3]. This synthetic versatility, combined with the ease of functionalization of the phthalimide unit compared to other acceptor systems, makes 4,7-dibromo-2-dodecylisoindoline-1,3-dione a strategic intermediate for tailored π-conjugated materials [3].

n-Type Semiconductor for Organic Photovoltaics

Polymers incorporating the phthalimide unit derived from 4,7-dibromo-2-dodecylisoindoline-1,3-dione have been evaluated as electron-acceptor or donor materials in bulk heterojunction organic solar cells [4]. While the monomer itself is not the active photovoltaic material, phthalimide-based D–A copolymers (such as PhBT12) have demonstrated power conversion efficiencies up to 2.0% in fullerene-based devices, with the dodecyl chain contributing to favorable nanoscale morphology and space-charge-limited hole mobility of 4.0 × 10⁻⁴ cm²/Vs without thermal annealing [4]. The calculated LogP of 6.67 and low aqueous solubility (1.9 × 10⁻⁵ g/L) for the monomer translate to polymer films with appropriate hydrophobic character for device fabrication and operational stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dibromo-2-dodecylisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.